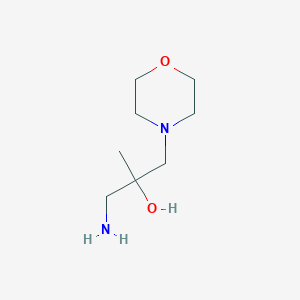

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Descripción

Propiedades

IUPAC Name |

1-amino-2-methyl-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(11,6-9)7-10-2-4-12-5-3-10/h11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTRGLQATVPTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol typically involves:

- Introduction of the morpholine moiety onto a suitable propanol or propan-2-ol derivative.

- Amination or introduction of the amino group at the 1-position.

- Control of stereochemistry and protection of functional groups where necessary.

Preparation via Amino-Alcohol and Morpholine Coupling

A common approach is the nucleophilic substitution of a halogenated propanol derivative with morpholine, followed by amination steps.

This method highlights the use of morpholine and chloroacetyl chloride derivatives to build the morpholine-substituted backbone, which can be further modified to introduce the amino group.

Protection-Deprotection and Base-Mediated Amination

Protection of amino groups using DiBOC (di-tert-butyl dicarbonate) and subsequent deprotection is a key strategy in complex syntheses involving amino alcohols.

This approach allows selective modification of amino and hydroxyl groups, facilitating the synthesis of amino-substituted morpholine derivatives.

Reaction Conditions and Solvent Systems

- Solvents: Methanol, dichloromethane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are commonly used depending on the reaction step.

- Bases: Triethylamine, potassium carbonate, sodium bicarbonate, and potassium hydroxide are employed to neutralize acids and facilitate nucleophilic substitutions.

- Temperatures: Reactions are often conducted between 0 °C and reflux temperatures (up to 85 °C), with careful temperature control to optimize yields and selectivity.

Example: Synthesis via Sodium Bicarbonate in THF

A related preparation involving amino alcohol derivatives includes:

Though this example is for a related amino alcohol, the methodology is applicable for preparing morpholine-substituted amino alcohols by analogy.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Morpholine substitution on chloroacetyl derivatives | Morpholine, chloroacetyl chloride, triethylamine, DMF | 0-5 °C to RT, 6-12 h | Straightforward substitution, good yields | Requires careful temperature control |

| Protection with DiBOC and base treatment | DiBOC, triethylamine, KOH, methanol/ethanol | 25-85 °C, several hours | Enables selective functionalization | Multi-step, requires purification |

| Sodium bicarbonate-mediated substitution in THF | Sodium bicarbonate, amino alcohols, reflux in THF | 75-80 °C, 16-20 h | High purity, scalable | Longer reaction times |

| Multi-component one-pot synthesis (indirectly related) | Various starting materials, InCl3 catalyst, ultrasound irradiation | 40 °C, 20 min | Efficient, green chemistry compatible | Specific to pyrano derivatives, not direct |

Research Findings and Optimization

- The use of triethylamine as a base is critical in promoting substitution reactions and protecting group chemistry, as it neutralizes acids formed during reactions.

- Temperature control is essential to maintain reaction selectivity and prevent side reactions, especially during sensitive steps like amine protection and substitution.

- Solvent choice impacts yield and purity; methanol and dichloromethane are preferred for solubility and ease of removal.

- Purification often involves aqueous-organic extraction followed by recrystallization or solvent evaporation under reduced pressure to isolate the target compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can

Actividad Biológica

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol, commonly referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a morpholine ring, which contributes to its pharmacological properties, including potential anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound based on recent studies and findings.

Key Features:

- Morpholine Ring : The presence of the morpholine moiety is significant for its interaction with biological targets.

- Amino Group : The amino group contributes to hydrogen bonding and enhances solubility in biological systems.

Anticancer Activity

Several studies have demonstrated the anticancer potential of morpholine derivatives, including this compound. Research indicates that such compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-Amino-2-methyl-3-(morpholin) | HeLa | 5.0 |

| 1-Amino-2-methyl-3-(morpholin) | CaCo-2 | 6.5 |

| SCM9 | A549 | 4.0 |

Anti-inflammatory Effects

Research has indicated that morpholine derivatives can exhibit anti-inflammatory properties by modulating immune responses. For instance, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in human blood cultures .

Antiviral Properties

The antiviral activity of morpholine compounds has also been explored. Studies indicate that some derivatives effectively inhibit the replication of viruses such as human herpes virus type 1 (HHV-1), suggesting their potential use in antiviral therapies .

Table 2: Antiviral Activity of Morpholine Derivatives

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| 1-Amino-2-methyl-3-(morpholin) | HHV-1 | 70% |

| SCM5 | HHV-1 | 65% |

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell proliferation and apoptosis.

- Cytokine Production : By modulating cytokine production, it can influence inflammatory responses.

- Enzyme Inhibition : Morpholine derivatives have been reported to inhibit enzymes involved in cancer progression and viral replication.

Study on Immunomodulatory Effects

In a recent study, researchers synthesized several morpholine derivatives and evaluated their immunomodulatory effects on mouse splenocytes. The results showed that these compounds significantly inhibited lipopolysaccharide-induced proliferation, suggesting potential applications in autoimmune diseases .

Evaluation of Antimicrobial Activity

Another study assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria .

Table 3: Antimicrobial Activity of Morpholine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Amino-2-methyl-3-(morpholin) | S. aureus | 15 |

| SCM9 | E. coli | 12 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for the synthesis of various bioactive compounds. Specifically, it has been noted for its role in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Agents

A study highlighted the synthesis of derivatives of this compound that exhibit neuroprotective properties. Researchers modified the morpholine ring to enhance binding affinity to neurotransmitter receptors, leading to compounds with improved efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These modifications resulted in a significant increase in neuroprotection compared to unmodified derivatives.

Material Science

Polymer Chemistry

In material science, this compound is utilized as a functional monomer in the synthesis of polymers. Its amino and alcohol functional groups can participate in polymerization reactions, leading to materials with tailored properties.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Mechanical Strength | Thermal Stability | Biocompatibility |

|---|---|---|---|

| Polyurethane | High | Moderate | Good |

| Polyamide | Moderate | High | Excellent |

| Epoxy Resins | Very High | Very High | Moderate |

Application Example: Coatings and Adhesives

The compound has been incorporated into coatings and adhesives, enhancing their adhesion properties and resistance to environmental degradation. Research indicates that coatings containing this compound demonstrate superior performance under harsh conditions compared to traditional formulations.

Analytical Chemistry

Reagent Development

In analytical chemistry, this compound is used as a reagent in various analytical methods. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.

Case Study: Trace Metal Analysis

A research project utilized this compound as a chelating agent in the development of a novel method for analyzing heavy metals in water samples. The method showed a detection limit significantly lower than conventional techniques, ensuring more accurate assessments of water quality.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three morpholine-containing propanol derivatives with distinct substituents and biological activities:

Key Differences and Implications

- Bioactivity: The amino group in this compound may enhance hydrogen bonding with targets like kinases or opioid receptors compared to 1-(morpholin-4-yl)propan-2-ol, which lacks this group. The thiadiazole-morpholine derivative () exhibits broader applications in immunomodulation due to its heterocyclic ring, contrasting with the simpler amino-alcohol derivatives .

- Synthesis: The kinetic resolution of 1-(morpholin-4-yl)propan-2-ol (using lipases like CAL-B) is well-established for enantiopure production, whereas the target compound’s synthesis may require additional steps for amino group protection .

- Pharmacokinetics: The tert-butylamino and thiadiazole groups in the TLR antagonist improve metabolic stability and membrane permeability compared to the hydrophilic amino-alcohol derivatives .

Q & A

Basic: What are the optimal synthetic routes for 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in structurally similar benzimidazole derivatives (), alkylation of morpholine with a halogenated precursor in DMF using NaH as a base achieved moderate yields. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography (e.g., silica gel with chloroform/methanol) followed by crystallization from isopropanol yields high-purity crystals .

For tertiary amines like this compound, optimizing stoichiometry of morpholine and monitoring pH (to avoid deprotonation of the amino group) are critical .

Basic: How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 294 K to minimize thermal motion artifacts .

- Software : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. These tools handle hydrogen bonding networks and torsional parameters effectively .

- Validation metrics : Ensure R-factor < 0.06, wR2 < 0.18, and data-to-parameter ratio > 15:1. Weak interactions (e.g., C–H⋯O, π–π stacking) should be mapped using Mercury or OLEX2 .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as unexpected bond angles or torsional strain?

Methodological Answer:

Discrepancies often arise from dynamic disorder or twinning. Strategies include:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For example, morpholine rings may adopt chair or boat conformations, requiring split-atom refinement .

- DFT calculations : Compare experimental bond angles (e.g., C–N–C in morpholine) with Gaussian09-optimized geometries to identify steric clashes or electronic effects .

- Hirshfeld surface analysis : Visualize close contacts (e.g., H-bonding, Cl⋯Cl interactions) to explain deviations from ideal geometry .

Advanced: What strategies are effective for analyzing the compound’s interaction with biological targets, given its tertiary amine structure?

Methodological Answer:

- Docking studies : Use AutoDock Vina with homology models of receptors (e.g., GPCRs) to predict binding poses. The morpholine oxygen may act as a H-bond acceptor, while the amino group participates in salt bridges .

- SAR comparisons : Benchmark against analogs like (1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol () to assess how methyl/morpholine substitutions affect potency.

- Metabolic stability assays : Incubate with liver microsomes and monitor degradation via LC-MS. Tertiary amines often show enhanced stability compared to primary amines .

Basic: How can impurities in synthesized batches be identified and quantified?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ detection. Common impurities include des-methyl byproducts or unreacted morpholine (retention time ~3.5 min) .

- Reference standards : Compare with EP-grade impurities (e.g., MM0002.24 in ) for accurate quantification.

- NMR spiking : Add authentic samples of suspected impurities (e.g., 1-hydroxyibuprofen) to confirm peak assignments .

Advanced: What computational methods predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients. The morpholine ring increases hydrophilicity (predicted LogP ~0.8) .

- pKa prediction : The amino group (pKa ~9.5) and morpholine (pKa ~7.4) influence solubility. Adjust pH during formulation to optimize bioavailability .

- Reactivity mapping : DFT-based Fukui indices identify nucleophilic sites (e.g., the secondary alcohol) prone to oxidation or esterification .

Basic: What safety precautions are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory. The compound may cause skin/eye irritation (Category 2 H315/H319 per ).

- Ventilation : Use fume hoods to avoid inhalation (H332).

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How does the morpholine moiety influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Absorption : Morpholine enhances water solubility, improving oral bioavailability (Caco-2 permeability assay recommended).

- Metabolism : CYP3A4 may oxidize the morpholine ring; monitor metabolites via hepatocyte incubation .

- Excretion : Renal clearance dominates due to moderate molecular weight (~190 g/mol) and polarity. Radiolabeled studies (³H or ¹⁴C) can track excretion pathways .

Table 1: Key Structural Parameters from Crystallographic Studies

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–N bond (morpholine) | 1.452(3) | |

| N–C–C–O dihedral angle | 58.6(2)° | |

| H-bond length (O–H⋯N) | 2.892 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.